2-(4-Chloronaphthalen-1-yl)oxyacetamide

Description

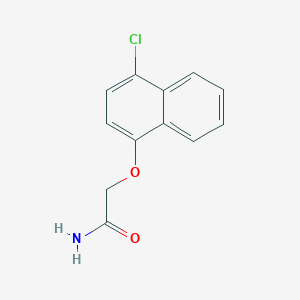

2-(4-Chloronaphthalen-1-yl)oxyacetamide is an acetamide derivative featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and linked via an oxygen atom to the acetamide group. Its structure comprises two key components:

- Naphthalene moiety: A bicyclic aromatic system with a chlorine substituent at position 4, enhancing lipophilicity and steric bulk.

- Oxyacetamide group: A functional group (-O-CH2-C(=O)-NH2) that enables hydrogen bonding and influences solubility and reactivity.

This compound is part of the oxyacetamide chemical family, classified under the broader category of α-substituted acetamides due to the oxygen atom adjacent to the carbonyl group . Such compounds are often intermediates in synthesizing agrochemicals, pharmaceuticals, or materials with tailored electronic properties.

Properties

CAS No. |

91961-43-2 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

2-(4-chloronaphthalen-1-yl)oxyacetamide |

InChI |

InChI=1S/C12H10ClNO2/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H2,14,15) |

InChI Key |

MNALIQIGSRBYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chloroacetamides

Chloroacetamides, such as 2-chloro-N-(4-fluorophenyl)acetamide (Fig. 1), share the acetamide core but differ in substituents. Key distinctions include:

- Aromatic substituent: Chloroacetamides typically feature monocyclic aryl groups (e.g., fluorophenyl), whereas 2-(4-chloronaphthalen-1-yl)oxyacetamide incorporates a naphthalene system. The naphthalene group increases molecular weight (∼243 g/mol vs. ∼201 g/mol for 2-chloro-N-(4-fluorophenyl)acetamide) and may enhance π-π stacking interactions .

- Functional group linkage : Chloroacetamides lack the ether (-O-) linkage present in oxyacetamides, reducing hydrogen-bonding capacity. For example, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O and intermolecular N–H···O interactions, but the naphthalene oxyacetamide’s ether oxygen may introduce additional hydrogen-bonding sites .

| Property | This compound | 2-Chloro-N-(4-fluorophenyl)acetamide |

|---|---|---|

| Molecular Weight | ~243 g/mol | ~201 g/mol |

| Aromatic System | Naphthalene | Phenyl |

| Key Functional Groups | Oxyacetamide, Cl | Chloroacetamide, F |

| Hydrogen-Bonding Sites | Ether O, amide NH/CO | Amide NH/CO |

Oxyacetamides

The oxyacetamide family includes compounds like (quinolin-8-yloxy)acetamide, which shares the ether-linked acetamide group but substitutes naphthalene with quinoline. Differences include:

- Aromatic System Effects: Naphthalene’s planar structure may improve stacking in crystal lattices compared to quinoline’s heterocyclic nitrogen, which can alter electronic properties and solubility .

- Substituent Position : The 4-chloro group on naphthalene may sterically hinder interactions compared to smaller substituents (e.g., methoxy or methyl groups in other oxyacetamides) .

Thioacetamides

Thioacetamides (e.g., anilofos , piperophos ) replace the ether oxygen with sulfur, forming -S-CH2-C(=O)-NH2. This substitution:

Naphthalene Derivatives

Compounds like (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone () share the 4-chloronaphthalene moiety but replace oxyacetamide with a ketone group. Key contrasts include:

- Functional Group Reactivity: The methanone group lacks the amide’s hydrogen-bonding capacity, reducing intermolecular interactions critical for crystal packing .

- Applications: Methanones are often explored as cannabinoid receptor ligands, whereas oxyacetamides are typically intermediates or herbicides .

Research Implications

- Synthetic Utility : The naphthalene oxyacetamide’s structure makes it a candidate for designing agrochemicals or fluorescent probes, leveraging its aromatic stacking and hydrogen-bonding features .

- Classification: Its inclusion in the α-oxyacetamide family aligns with HRAC’s nomenclature guidelines, emphasizing functional group positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.